molecular formula C6H12BrNO B15070338 1-Methylpiperidin-3-one hydrobromide

1-Methylpiperidin-3-one hydrobromide

Cat. No.: B15070338
M. Wt: 194.07 g/mol
InChI Key: KFUWDRJKSJXALO-UHFFFAOYSA-N
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Description

1-Methylpiperidin-3-one hydrobromide is a chemical compound with the molecular formula C6H12BrNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-3-one hydrobromide can be synthesized through several methods. One common approach involves the hydrogenation of piperidone derivatives using palladium or rhodium catalysts . Another method includes the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, which involves the use of D-plenylglycinol and delta-valerolactone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-3-one hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.

Major Products Formed:

    Oxidation: N-oxides of 1-Methylpiperidin-3-one.

    Reduction: Various piperidine derivatives.

    Substitution: Substituted piperidines with different functional groups.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-3-one hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but lacks the methyl and hydrobromide groups.

    3-Methylpiperidine: Similar to 1-Methylpiperidin-3-one hydrobromide but without the ketone group.

    N-Methylpiperidine: Contains a methyl group on the nitrogen atom but lacks the ketone and hydrobromide groups.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

Molecular Formula

C6H12BrNO

Molecular Weight

194.07 g/mol

IUPAC Name

1-methylpiperidin-3-one;hydrobromide

InChI

InChI=1S/C6H11NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H2,1H3;1H

InChI Key

KFUWDRJKSJXALO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(=O)C1.Br

Origin of Product

United States

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